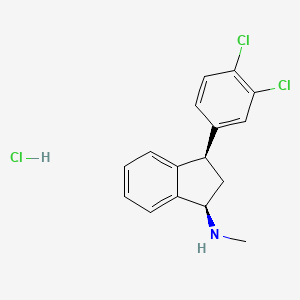

cis-Indatraline hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C16H16Cl3N |

|---|---|

分子量 |

328.7 g/mol |

IUPAC 名称 |

(1R,3R)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16-;/m1./s1 |

InChI 键 |

QICQDZXGZOVTEF-OALZAMAHSA-N |

手性 SMILES |

CN[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

规范 SMILES |

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

Cis-Indatraline Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor.[1][2][3] It effectively blocks the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT), demonstrating high affinity for the respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This comprehensive technical guide details the discovery, pharmacological profile, and synthetic methodologies of this compound. It provides structured data on its binding affinities, detailed experimental protocols for its synthesis, and visual representations of its mechanism of action and synthetic pathways.

Discovery and Pharmacological Profile

Indatraline (B1671863) was developed as an antidepressant agent.[1] Its pharmacological activity stems from its ability to inhibit the reuptake of key neurotransmitters involved in mood regulation. Unlike selective reuptake inhibitors, indatraline's broad-spectrum activity has led to investigations into its potential for treating cocaine addiction.[1] The rationale is that its slower onset and longer duration of action compared to cocaine could serve as a substitution therapy.[1] The (+)-enantiomer of indatraline is reported to be significantly more potent than the (-)-enantiomer.[4]

Mechanism of Action

This compound exerts its effects by binding to and blocking the function of DAT, NET, and SERT.[3] This inhibition of neurotransmitter reuptake from the synaptic cleft leads to an increased concentration of dopamine, norepinephrine, and serotonin, thereby enhancing and prolonging their signaling.[5][6]

Recent studies have also revealed that indatraline can induce autophagy by modulating the AMPK/mTOR/S6K signaling pathway.[7] This suggests potential therapeutic applications in autophagy-related diseases.[2]

Quantitative Pharmacological Data

The binding affinities of this compound for the monoamine transporters are summarized in the table below.

| Transporter | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.42 | |

| Dopamine Transporter (DAT) | 1.7 | |

| Norepinephrine Transporter (NET) | 5.8 |

Synthesis of this compound

Several synthetic routes for indatraline have been reported. A common strategy involves the preparation of a 3-phenyl-1-indanone (B102786) intermediate, which is then converted to the final product.[4] Controlling the stereochemistry to obtain the desired cis configuration of the final amine product is a critical aspect of the synthesis.[8]

One reported enantioselective synthesis of (+)-indatraline utilizes a lithiation/borylation-protodeboronation methodology.[9] Another approach involves a Heck arylation of methyl cinnamate (B1238496) followed by cyclization.[10]

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for indatraline, highlighting key transformations.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocols

-

Heck Arylation and in situ Hydrogenation: Methyl cinnamate is reacted with 3,4-dichlorobenzenediazonium tetrafluoroborate in the presence of a palladium catalyst. The resulting Heck adduct is hydrogenated in situ to yield the saturated β,β-diarylated product.

-

Hydrolysis: The ester is hydrolyzed using aqueous potassium hydroxide (B78521) to produce the corresponding carboxylic acid.

-

Cyclization: The acid is cyclized using polyphosphoric acid (PPA) or chlorosulfonic acid (ClSO₃H) to form 3-(3,4-dichlorophenyl)-1-indanone.

-

Reduction: The ketone is reduced to the corresponding alcohol. To achieve the desired trans product, this often proceeds through a cis-alcohol intermediate.

-

Amination: The alcohol is converted to a leaving group (e.g., mesylate) and then reacted with methylamine via an SN2 reaction, which inverts the stereochemistry to the desired trans-amine.

-

Salt Formation: The final free base is treated with hydrochloric acid to yield this compound.

A reported enantioselective synthesis of (+)-indatraline involves the lithiation/borylation-protodeboronation of a homoallyl carbamate. This method requires careful control of reaction conditions, including the use of 12-crown-4 (B1663920) and TMSCl, to achieve high yields and selectivity.

Signaling Pathway Modulation

Indatraline has been shown to induce autophagy through the modulation of the AMPK/mTOR/S6K signaling pathway.[7]

Caption: Indatraline's effect on the AMPK/mTOR/S6K signaling pathway.

Conclusion

This compound is a pharmacologically significant molecule with a well-defined mechanism of action as a non-selective monoamine transporter inhibitor. Its synthesis, while presenting stereochemical challenges, can be achieved through various reported methods. The discovery of its effects on the AMPK/mTOR/S6K signaling pathway opens new avenues for research into its therapeutic potential beyond its effects on neurotransmitter reuptake. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Indatraline - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. daneshyari.com [daneshyari.com]

- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indatraline [medbox.iiab.me]

- 9. Enantioselective syntheses of (+)-sertraline and (+)-indatraline using lithiation/borylation-protodeboronation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of cis-Indatraline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Indatraline hydrochloride, a potent psychoactive compound, exerts its primary pharmacological effects through the non-selective inhibition of monoamine transporters. This guide delineates the core mechanisms of action of cis-Indatraline, presenting quantitative data on its binding affinities, detailing the experimental protocols used for its characterization, and visualizing the associated molecular pathways. Furthermore, a secondary mechanism involving the induction of autophagy via the AMPK/mTOR/S6K signaling pathway is explored, providing a comprehensive overview of its cellular effects.

Primary Mechanism of Action: Monoamine Transporter Inhibition

This compound functions as a high-affinity ligand for the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). By binding to these transporters, it effectively blocks the reuptake of their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft. This inhibition leads to an increased concentration and prolonged availability of these monoamines in the synapse, thereby enhancing neurotransmission. This non-selective reuptake inhibition is the principal mechanism underlying its psychoactive properties.[1][2]

Binding Affinity

Quantitative analysis of cis-Indatraline's binding affinity for the three monoamine transporters has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki), a measure of binding affinity, demonstrates potent interaction with all three transporters, with a particular potency for the serotonin transporter.

| Target Transporter | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Rat Striatum | 1.7 | |

| Serotonin Transporter (SERT) | [3H]Citalopram | Rat Cortex | 0.42 | |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | Rat Cortex | 5.8 |

Experimental Protocol: Radioligand Binding Assays

The binding affinities of cis-Indatraline were determined using competitive radioligand binding assays with membrane preparations from specific rat brain regions.

1.2.1. Dopamine Transporter (DAT) Binding Assay

-

Tissue Preparation: Whole rat striatum is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to obtain a crude membrane preparation.

-

Radioligand: [3H]WIN 35,428, a high-affinity ligand for DAT, is used.

-

Assay Procedure: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]WIN 35,428 and varying concentrations of cis-Indatraline. Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.

-

Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of cis-Indatraline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.2.2. Serotonin Transporter (SERT) Binding Assay

-

Tissue Preparation: Similar to the DAT assay, but using the rat cerebral cortex.

-

Radioligand: [3H]Citalopram, a selective SERT ligand.

-

Assay Procedure: The protocol is analogous to the DAT binding assay, with [3H]Citalopram as the radioligand and a known SERT inhibitor (e.g., fluoxetine) to determine non-specific binding.

1.2.3. Norepinephrine Transporter (NET) Binding Assay

-

Tissue Preparation: Rat cerebral cortex is used.

-

Radioligand: [3H]Nisoxetine, a selective NET ligand.

-

Assay Procedure: The protocol follows the same principles as the DAT and SERT assays, using [3H]Nisoxetine and a known NET inhibitor (e.g., desipramine) for non-specific binding determination.

References

An In-Depth Technical Guide to cis-Indatraline Hydrochloride as a Monoamine Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Indatraline hydrochloride is a potent, non-selective inhibitor of monoamine transporters, demonstrating high affinity for the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data on its binding affinities and uptake inhibition are presented in structured tables for clarity. Furthermore, this guide elucidates the experimental workflows and potential downstream signaling consequences of monoamine transporter inhibition through detailed diagrams, offering a valuable resource for researchers in neuropharmacology and drug development.

Introduction

This compound, also known as Lu 19-005, is a phenyl-indanamine derivative that acts as a triple reuptake inhibitor.[3] By blocking the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft, this compound effectively increases the concentration of these neurotransmitters, thereby potentiating monoaminergic neurotransmission.[1][2][3] Its non-selective but potent inhibitory profile at all three major monoamine transporters has made it a significant tool in neuropharmacological research and a compound of interest in the development of therapeutics for various neuropsychiatric disorders.[4]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride | [1] |

| Alternative Names | cis-Lu 19-005 | [1][5] |

| CAS Number | 96850-13-4 | [4] |

| Molecular Formula | C₁₆H₁₅Cl₂N·HCl | [4] |

| Molecular Weight | 328.67 g/mol | [4] |

| Solubility | Soluble to 10 mM in water with gentle warming and to 100 mM in DMSO. | [4] |

| Purity | ≥98% | [4] |

| Storage | Desiccate at room temperature. | [4] |

Pharmacological Data

The primary mechanism of action of this compound is the inhibition of SERT, DAT, and NET. Its potency is typically quantified by its binding affinity (Kᵢ) and its functional inhibition of neurotransmitter uptake (IC₅₀).

Monoamine Transporter Binding Affinities

The binding affinities of this compound for the three monoamine transporters have been determined through competitive radioligand binding assays.

| Transporter | Kᵢ (nM) | Reference |

| Serotonin Transporter (SERT) | 0.42 | [2][4] |

| Dopamine Transporter (DAT) | 1.7 | [2][4] |

| Norepinephrine Transporter (NET) | 5.8 | [2][4] |

Monoamine Uptake Inhibition

The functional inhibition of monoamine uptake by this compound is determined using synaptosomal uptake assays.

| Neurotransmitter Uptake | IC₅₀ (nM) | Reference |

| Serotonin (5-HT) | 0.62 | [6] |

| Dopamine (DA) | 2.5 | [6] |

| Noradrenaline (NA) | 0.67 | [6] |

Experimental Protocols

The following sections detail the methodologies for determining the binding affinities and uptake inhibition of this compound.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Kᵢ values of this compound for DAT, SERT, and NET.

Materials:

-

Radioligands: [¹²⁵I]RTI-55 (for DAT and SERT), [³H]nisoxetine (for NET)[6]

-

Membrane Preparations: Homogenates from rat brain regions enriched with the respective transporters (e.g., striatum for DAT, cerebral cortex for NET and SERT).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Rat brain tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with various concentrations of this compound and a fixed concentration of the respective radioligand.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition curves. The Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal Uptake Assays

These assays measure the functional inhibition of neurotransmitter uptake into synaptosomes, which are isolated nerve terminals.

Objective: To determine the IC₅₀ values of this compound for the uptake of dopamine, serotonin, and noradrenaline.

Materials:

-

Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Noradrenaline (NA).

-

Synaptosome Preparation: Crude synaptosomes are prepared from specific rat brain regions (e.g., corpus striatum for dopamine, hypothalamus for noradrenaline, and whole brain minus cerebellum and striatum for serotonin).

-

Test Compound: this compound.

-

Incubation Buffer: Krebs-Ringer-phosphate buffer, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Synaptosome Preparation: Brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in the incubation buffer.

-

Assay Setup: Synaptosomes are pre-incubated with various concentrations of this compound or vehicle at 37°C.

-

Uptake Initiation: The uptake reaction is initiated by the addition of the respective radiolabeled neurotransmitter.

-

Incubation: The mixture is incubated for a short period (e.g., 3-5 minutes) at 37°C.

-

Termination: Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated in the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC₅₀) is determined from the dose-response curves.

Caption: Workflow for Synaptosomal Uptake Assay.

Signaling Pathways

The inhibition of monoamine transporters by this compound leads to an accumulation of neurotransmitters in the synaptic cleft, which in turn modulates downstream signaling pathways through their respective receptors.

General Monoamine Transporter Inhibition Signaling

The primary consequence of DAT, SERT, and NET inhibition is the enhanced activation of post-synaptic dopamine, serotonin, and norepinephrine receptors, respectively. This triggers a cascade of intracellular events, including the modulation of second messenger systems like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP₃), leading to the activation of various protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases then phosphorylate a multitude of downstream targets, ultimately influencing gene expression, neuronal excitability, and synaptic plasticity.

Caption: General Signaling Pathway of Monoamine Transporter Inhibition.

AMPK/mTOR/S6K Signaling Pathway

Recent studies have shown that indatraline (B1671863) can induce autophagy by suppressing the mTOR/S6 kinase signaling pathway.[4][7] This effect appears to be mediated through the activation of AMP-activated protein kinase (AMPK).[7] While the direct link between monoamine transporter inhibition and this pathway is still under investigation, it suggests that cis-indatraline may have cellular effects beyond its primary action on neurotransmitter reuptake. The crosstalk between mTOR and AMPK is a critical regulator of cellular metabolism and survival.[8]

Caption: Indatraline's Effect on the AMPK/mTOR/S6K Pathway.

Conclusion

This compound is a powerful pharmacological tool for studying the roles of monoamine transporters in the central nervous system. Its potent, non-selective inhibition of DAT, SERT, and NET provides a robust method for modulating monoaminergic neurotransmission. This guide has provided a detailed overview of its pharmacological properties, comprehensive experimental protocols for its characterization, and an introduction to the downstream signaling pathways it influences. This information is intended to support further research into the complex mechanisms of neurotransmission and the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

- 1. AMPK activation suppresses mTOR/S6K1 phosphorylation and induces leucine resistance in rats with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indatraline hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]

binding affinity of cis-Indatraline hydrochloride to SERT, DAT, and NET

An In-depth Technical Guide on the Binding Affinity of cis-Indatraline Hydrochloride to SERT, DAT, and NET

Introduction

This compound, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor.[1][2] It effectively blocks the reuptake of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) by binding to their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][3] These transporters are integral plasma-membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft, thereby terminating the signaling process.[4][5][6] The inhibition of these transporters by cis-indatraline leads to an increase in the extracellular levels of these monoamines, which underlies its significant pharmacological effects. This technical guide provides a comprehensive overview of the binding affinity of this compound, details the experimental protocols used for its characterization, and visualizes the relevant biological and experimental pathways.

Binding Affinity Data

The binding affinity of this compound is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the transporters in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity. The affinities for cis-indatraline are in the low nanomolar range, highlighting its high potency.

Table 1: Binding Affinity (Kᵢ) of this compound for Monoamine Transporters

| Transporter | Kᵢ (nM) |

| Serotonin Transporter (SERT) | 0.42[3] |

| Dopamine Transporter (DAT) | 1.7[3] |

| Norepinephrine Transporter (NET) | 5.8[3] |

The data demonstrates that cis-indatraline has the highest affinity for SERT, followed by DAT, and then NET.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for monoamine transporters is predominantly conducted using competitive radioligand binding assays.[7] This technique measures the ability of an unlabeled compound (the "competitor," e.g., cis-indatraline) to displace a specific radiolabeled ligand from its target transporter.

Objective

To determine the in vitro binding affinity (Kᵢ value) of this compound for human SERT, DAT, and NET using a competitive radioligand binding assay with membrane preparations from cells expressing the recombinant human transporters.

Materials

-

Membrane Preparations: Cell membranes from HEK293 cells (or similar) stably expressing the human SERT, DAT, or NET.

-

Radioligands:

-

For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

-

For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

-

For NET: [³H]Nisoxetine or [¹²⁵I]RTI-55

-

-

Test Compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a known non-radioactive inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).

-

Equipment: 96-well microplates, scintillation counter (for ³H) or gamma counter (for ¹²⁵I), cell harvester with glass fiber filters (e.g., GF/C), incubation shaker.

Procedure

-

Membrane Preparation: Frozen cell membrane aliquots are thawed on ice and homogenized in cold assay buffer. Protein concentration is determined using a standard method like the BCA assay.[8] The membranes are then diluted to a final concentration that provides an adequate signal-to-noise ratio (typically 5-20 µg of protein per well).[8]

-

Assay Setup: The assay is performed in 96-well plates with a final volume of 250 µL per well.[8]

-

Total Binding: Wells contain the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kₑ value), and assay buffer.

-

Non-specific Binding: Wells contain the membrane preparation, the radioligand, and a saturating concentration of a non-labeled inhibitor to block all specific binding.

-

Competitive Binding: Wells contain the membrane preparation, the radioligand, and varying concentrations of this compound (typically a 10-point concentration curve over a five-log unit range).[7]

-

-

Incubation: The plates are incubated for 60-120 minutes at a specific temperature (e.g., 25°C or 30°C) with gentle agitation to allow the binding to reach equilibrium.[8]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[7]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured. For tritium (B154650) ([³H]), filters are placed in scintillation vials with scintillation cocktail and counted. For iodine-125 (B85253) ([¹²⁵I]), the filters are counted directly in a gamma counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competition assay is plotted as the percentage of specific binding versus the log concentration of cis-indatraline.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of cis-indatraline that inhibits 50% of the specific radioligand binding).

-

The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]

-

Visualizations: Workflows and Signaling Pathways

Diagrams created using the Graphviz DOT language provide a clear visual representation of complex processes.

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of cis-indatraline.

Monoamine Reuptake and Inhibition Pathway

Monoamine transporters terminate neurotransmission by clearing neurotransmitters from the synaptic cleft. cis-Indatraline acts by blocking this reuptake mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indatraline hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]

- 4. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Stereoselectivity of cis-Indatraline Hydrochloride Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1][2] Its hydrochloride salt, particularly the cis-isomer, has been a subject of significant research interest due to its potential therapeutic applications, including as an antidepressant and a treatment for cocaine addiction.[3] The stereochemistry of cis-indatraline is a critical determinant of its pharmacological activity, with its enantiomers exhibiting distinct binding affinities and potencies at the monoamine transporters. This technical guide provides a comprehensive overview of the stereoselectivity of cis-indatraline hydrochloride isomers, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and drug development professionals in this field.

Data Presentation: Stereoselective Binding Affinity

The pharmacological activity of the stereoisomers of this compound is primarily defined by their binding affinity to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A mass spectrometry-based binding assay has been utilized to determine the dissociation constants (Kᵢ) for the individual enantiomers, providing a clear quantitative measure of their stereoselectivity.[4]

| Isomer | Transporter | Binding Affinity (Kᵢ) [nM] |

| (1R,3S)-indatraline | hDAT | 1.7 |

| hNET | 5.8 | |

| hSERT | 0.42 | |

| (1S,3R)-indatraline | hDAT | Data not explicitly found in search results |

| hNET | Data not explicitly found in search results | |

| hSERT | Data not explicitly found in search results | |

| cis-Indatraline (racemic) | hDAT | 1.7 |

| hNET | 5.8 | |

| hSERT | 0.42 |

Note: The available search results provided specific Kᵢ values for the (1R,3S)-enantiomer and the racemic mixture, which were identical.[5] Explicit Kᵢ values for the (1S,3R)-enantiomer were not found, however, it is consistently reported to be the less potent isomer.[6]

Experimental Protocols

The determination of the binding affinities of cis-indatraline isomers involves sophisticated experimental techniques. The following are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for determining the binding affinity of compounds to monoamine transporters using a competitive radioligand binding assay.[6]

1. Materials and Reagents:

-

Cell Lines: HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[7]

-

Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines.

-

Radioligands:

-

For SERT: [³H]-Citalopram

-

For NET: [³H]-Nisoxetine

-

For DAT: [³H]-WIN 35,428

-

-

Reference Compounds: Paroxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

-

Test Compound: this compound isomers.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well plates, glass fiber filters.

2. Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to a sufficient density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Store membrane preparations at -80°C until use.

3. Assay Procedure:

-

Prepare serial dilutions of the test compounds (cis-indatraline isomers) and reference compounds in assay buffer.

-

In a 96-well plate, add the membrane preparation, the radioligand, and either the test compound, reference compound, or buffer (for total binding).

-

To determine non-specific binding, add a high concentration of a known inhibitor.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]

Neurotransmitter Uptake Assay

This protocol describes a method to measure the inhibition of neurotransmitter uptake into cells expressing the respective transporters.[9][10]

1. Materials and Reagents:

-

Cell Lines: HEK293 cells stably expressing hSERT, hNET, or hDAT.

-

Radioactively Labeled Neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

-

Test Compounds: this compound isomers.

-

Uptake Buffer: Krebs-Henseleit buffer (KHB) or similar physiological buffer.

-

Lysis Buffer.

-

Scintillation Cocktail.

-

96-well plates.

2. Cell Culture and Plating:

-

Culture the transporter-expressing cells in appropriate media.

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

3. Uptake Inhibition Assay:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compounds (cis-indatraline isomers) or vehicle for a specified time.

-

Initiate the uptake by adding the radioactively labeled neurotransmitter.

-

Incubate for a short period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Determine the amount of neurotransmitter uptake at each concentration of the test compound.

-

Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value, which represents the concentration of the inhibitor that reduces the neurotransmitter uptake by 50%.

Mandatory Visualizations

Signaling Pathway of Monoamine Transporter Inhibition

Caption: Inhibition of monoamine reuptake by cis-indatraline isomers.

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for radioligand binding affinity assay.

Logical Relationship of cis-Indatraline Isomers

Caption: Relationship between cis-indatraline racemate and its enantiomers.

References

- 1. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ardena.com [ardena.com]

- 3. Synthesis and pharmacology of the enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indatraline hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]

- 6. Stereoselective behavioral effects of Lu 19-005 in monkeys: relation to binding at cocaine recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Differential involvement of the norepinephrine, serotonin and dopamine reuptake transporter proteins in cocaine-induced taste aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of cis-Indatraline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Indatraline hydrochloride, a potent and non-selective monoamine reuptake inhibitor, has been a subject of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the current understanding of its pharmacokinetic and pharmacodynamic properties. While detailed quantitative pharmacokinetic data remains limited in publicly accessible literature, this document synthesizes available information on its metabolism and presents a thorough analysis of its pharmacodynamic profile, including its mechanism of action, binding affinities, and effects in various preclinical models. Furthermore, this guide offers detailed experimental protocols for key assays and visual representations of relevant pathways and workflows to support further research and development efforts.

Introduction

This compound, also known as Lu 19-005, is the cis-isomer of indatraline (B1671863). It acts as a non-selective inhibitor of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)[1]. Its ability to block the reuptake of these key neurotransmitters has led to its investigation for potential therapeutic applications, including as an antidepressant and as a treatment for cocaine addiction[2]. The slower onset and longer duration of action compared to cocaine are considered advantageous for a potential substitution therapy[2]. This guide aims to consolidate the existing technical information on this compound to serve as a valuable resource for the scientific community.

Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for this compound, such as Cmax, Tmax, absolute bioavailability, and elimination half-life, are not extensively reported in the available scientific literature. However, recent studies have shed light on its metabolic fate.

Metabolism

A 2024 study investigated the metabolism of indatraline in rat urine and pooled human liver S9 (pHLS9) fractions. The study identified two phase I and four phase II metabolites of indatraline[3][4]. The primary metabolic pathways were determined to be aromatic hydroxylation and subsequent glucuronidation[3][4]. Interestingly, the parent compound was not detected in rat urine, suggesting extensive metabolism[3][4].

Table 1: Summary of Indatraline Metabolites [3][4][5]

| Phase | Number of Metabolites | Metabolic Reactions | Detected In |

| Phase I | 2 | Aromatic hydroxylation | Rat urine, pHLS9 |

| Phase II | 4 | Glucuronidation | Rat urine |

Note: This data pertains to indatraline, and while highly relevant, specific studies confirming the exact metabolic profile of the cis-isomer are needed.

Pharmacodynamics

The pharmacodynamic properties of this compound are better characterized, with a clear mechanism of action and established binding affinities for its primary targets.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and inhibiting the dopamine, serotonin, and norepinephrine transporters. This inhibition of neurotransmitter reuptake leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

Binding Affinity

This compound is a potent inhibitor of all three monoamine transporters, with a high affinity for each.

Table 2: Binding Affinities (Ki) of this compound for Monoamine Transporters

| Transporter | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.42 | |

| Dopamine Transporter (DAT) | 1.7 | |

| Norepinephrine Transporter (NET) | 5.8 |

In Vitro and In Vivo Effects

Recent research has identified indatraline as an inducer of autophagy. This process is mediated through the suppression of the mTOR/S6 kinase signaling pathway[6]. Indatraline has been shown to inhibit the proliferation of smooth muscle cells with an IC50 of 15 μM and induce the conversion of LC3, a key autophagy marker[1][6].

In preclinical models using rhesus monkeys, indatraline has been demonstrated to reduce cocaine self-administration. Repeated treatment with indatraline led to a dose-dependent and sustained decrease in cocaine-seeking behavior[7]. However, at doses effective in reducing cocaine intake, some undesirable side effects, such as decreased food-maintained responding and behavioral stereotypies, were observed[7].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for DAT, SERT, and NET.

Workflow for Monoamine Transporter Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand: Use a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Competition Assay:

-

In a 96-well plate, add a constant concentration of the radioligand to each well.

-

Add increasing concentrations of this compound to the wells.

-

To determine non-specific binding, add a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT).

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) and calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Monoamine Levels

This protocol outlines the procedure for in vivo microdialysis in rats to measure extracellular levels of dopamine, serotonin, and norepinephrine following administration of this compound[8].

Workflow for In Vivo Microdialysis

Caption: Workflow for an in vivo microdialysis experiment.

Protocol:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Connect the probe to a microinfusion pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period.

-

-

Sample Collection:

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of monoamine levels.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Quantify the neurotransmitter concentrations by comparing the peak areas to those of standard solutions.

-

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the drug's effect.

Cocaine Self-Administration in Rhesus Monkeys

This protocol provides a general framework for studying the effects of this compound on cocaine self-administration in rhesus monkeys[7].

Protocol:

-

Surgical Preparation: Surgically implant a chronic indwelling intravenous catheter into the monkey.

-

Training:

-

Train the monkeys to press a lever for food reinforcement in an operant conditioning chamber.

-

Once lever pressing is established, substitute food reinforcement with intravenous infusions of cocaine (e.g., 0.1 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement.

-

-

Baseline Cocaine Self-Administration: Establish a stable baseline of cocaine self-administration over several sessions.

-

This compound Treatment:

-

Administer this compound (e.g., via intramuscular injection) prior to the self-administration session.

-

Test a range of doses of this compound across different sessions.

-

-

Data Collection: Record the number of cocaine infusions self-administered during each session.

-

Control: Include vehicle control sessions to assess the baseline self-administration behavior.

-

Data Analysis: Compare the number of cocaine infusions self-administered following this compound treatment to the baseline and vehicle control conditions.

Western Blot for Autophagy Markers (LC3 and mTOR)

This protocol describes the western blot procedure to assess the induction of autophagy by this compound through the analysis of LC3 conversion and mTOR phosphorylation.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or PC12 cells) to approximately 80% confluency.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LC3, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of LC3-II to LC3-I and the ratio of phospho-mTOR to total mTOR. Normalize these values to the loading control.

Signaling Pathways and Workflows

Autophagy Induction Pathway

Indatraline has been shown to induce autophagy through the AMPK/mTOR/S6K signaling axis[6].

Indatraline-Induced Autophagy Signaling Pathway

Caption: Simplified signaling pathway of indatraline-induced autophagy.

Conclusion

This compound is a potent non-selective monoamine reuptake inhibitor with a well-defined pharmacodynamic profile. Its high affinity for DAT, SERT, and NET underlies its potential therapeutic effects. While recent studies have begun to elucidate its metabolic pathways, a comprehensive understanding of its in vivo pharmacokinetics remains an area for future investigation. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research into the promising therapeutic potential of this compound. A more complete characterization of its absorption, distribution, metabolism, and excretion will be crucial for its potential translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Indatraline - Wikipedia [en.wikipedia.org]

- 3. Indatraline [bionity.com]

- 4. deepdyve.com [deepdyve.com]

- 5. ovid.com [ovid.com]

- 6. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the Effects of Antidepressants and Their Metabolites on Reuptake of Biogenic Amines and on Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

The Neuropharmacological Profile of cis-Indatraline Hydrochloride: An In-Depth Technical Guide on its Interaction with Monoamine Neurotransmitter Reuptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Indatraline hydrochloride, a potent and non-selective monoamine reuptake inhibitor, has been a subject of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of its effects on the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways, this document serves as a critical resource for researchers and professionals in drug development. The information compiled herein is derived from seminal studies that have characterized the binding affinity and functional inhibition of cis-indatraline at the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Furthermore, this guide explores the downstream signaling effects of cis-indatraline, particularly its role in inducing autophagy, and discusses its in vivo behavioral effects.

Core Mechanism of Action: Inhibition of Neurotransmitter Reuptake

This compound exerts its primary pharmacological effect by binding to and blocking the function of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neuronal signaling. By inhibiting this reuptake, cis-indatraline increases the extracellular concentrations of dopamine, serotonin, and norepinephrine, thereby potentiating their signaling.

Binding Affinity at Monoamine Transporters

The affinity of this compound for the three major monoamine transporters has been quantified in several key studies, with the foundational work by Hyttel and Larsen (1985) providing the initial characterization of the compound, then referred to as Lu 19-005. The binding affinities, expressed as inhibitor constants (Ki), are summarized in the table below. Lower Ki values indicate a higher binding affinity.

| Transporter | Radioligand Used for Assay | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | [3H]citalopram | 0.42 | [1] |

| Dopamine Transporter (DAT) | [3H]mazindol | 1.7 | [1] |

| Norepinephrine Transporter (NET) | [3H]nisoxetine | 5.8 | [1] |

Table 1: Binding Affinities of this compound for Monoamine Transporters

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have characterized the interaction of this compound with neurotransmitter transporters.

Radioligand Binding Assays for DAT, SERT, and NET

The determination of the binding affinities of cis-indatraline for the dopamine, serotonin, and norepinephrine transporters is a critical experimental step. The following protocol is a composite representation based on standard methods and details from related studies.

Objective: To determine the in vitro binding affinity (Ki) of this compound for DAT, SERT, and NET using competitive radioligand binding assays.

Materials:

-

Tissue Preparation: Rat brain tissue (e.g., striatum for DAT, cerebral cortex for NET, and whole brain minus cerebellum for SERT) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in the assay buffer.

-

Radioligands:

-

Test Compound: this compound dissolved in an appropriate vehicle.

-

Non-specific Binding Determination: A high concentration of a known selective ligand for each transporter (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

-

Assay Buffer: Typically 50 mM Tris-HCl buffer with physiological salt concentrations.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: A mixture containing the prepared brain tissue membranes, a fixed concentration of the radioligand, and varying concentrations of this compound is incubated in a multi-well plate.

-

Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or on ice) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of cis-indatraline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Radioligand Binding Assay Workflow

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure the in vivo effects of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region of a freely moving animal.

Materials:

-

Animal Model: Typically, adult male rats (e.g., Sprague-Dawley).

-

Surgical Equipment: Stereotaxic apparatus for precise probe implantation.

-

Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Fraction Collector: To collect dialysate samples at regular intervals.

-

Analytical System: High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS) for the quantification of neurotransmitters.

-

Test Compound: this compound dissolved in a suitable vehicle for administration (e.g., subcutaneous or intraperitoneal injection).

Procedure:

-

Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum, prefrontal cortex, or nucleus accumbens). The animal is allowed to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: this compound is administered to the animal.

-

Post-Drug Collection: Dialysate collection continues for several hours after drug administration to monitor changes in extracellular neurotransmitter concentrations.

-

Sample Analysis: The collected dialysate samples are analyzed by HPLC-ECD or LC-MS to quantify the levels of dopamine, serotonin, norepinephrine, and their metabolites.

-

Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels to determine the effect of cis-indatraline.

In Vivo Microdialysis Experimental Workflow

Downstream Signaling Effects: Induction of Autophagy

Beyond its direct action on neurotransmitter transporters, cis-indatraline has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components. This effect is mediated through the suppression of the mTOR/S6 kinase signaling pathway.

A study by Cho et al. (2016) demonstrated that indatraline (B1671863) induces autophagy in a manner that could be beneficial for conditions such as restenosis.[4] The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mechanistic target of rapamycin (B549165) (mTOR) and its downstream effector, S6 kinase (S6K). This signaling cascade leads to the initiation of autophagy.

Indatraline-Induced Autophagy Signaling Pathway

In Vivo Behavioral Effects

The potent inhibition of monoamine reuptake by cis-indatraline translates to significant behavioral effects in animal models. A notable study by Negus et al. (1999) investigated the effects of indatraline on cocaine self-administration in rhesus monkeys.

The study found that repeated treatment with indatraline produced dose-dependent and sustained decreases in cocaine self-administration across a wide range of cocaine doses.[5] However, the doses of indatraline that reduced cocaine intake also led to a decrease in food-maintained responding and produced some undesirable side effects, which may limit its clinical utility.[5]

Conclusion

This compound is a powerful pharmacological tool for studying the roles of dopamine, serotonin, and norepinephrine in the central nervous system. Its high affinity for all three major monoamine transporters makes it a non-selective but potent reuptake inhibitor. The detailed experimental protocols provided in this guide offer a foundation for the design and interpretation of studies investigating this and similar compounds. The discovery of its ability to induce autophagy via the AMPK/mTOR/S6K pathway opens new avenues for research into its potential therapeutic applications beyond its effects on neurotransmission. Further in vivo studies are warranted to fully elucidate the therapeutic window and potential side-effect profile of this interesting compound.

References

- 1. Indatraline hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of toluene inhalation on extracellular striatal acetylcholine release studied with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effects of the long-acting monoamine reuptake inhibitor indatraline on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of cis-Indatraline Hydrochloride: A Technical Guide via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the potent monoamine reuptake inhibitor, cis-indatraline hydrochloride, with a core focus on the application of the Friedel-Crafts reaction to construct the essential indane framework. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support research and development in neuropharmacology and medicinal chemistry.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process commencing with the formation of a key precursor, 3-(3,4-dichlorophenyl)propanoic acid. This intermediate undergoes an intramolecular Friedel-Crafts acylation to yield the corresponding 1-indanone. Subsequent stereoselective reduction of the ketone functionality establishes the desired cis stereochemistry of the resulting indanol. The synthesis proceeds through the introduction of the amino group, followed by N-methylation, and culminates in the formation of the hydrochloride salt of the target molecule.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3,4-Dichlorophenyl)propanoic Acid

The synthesis of the carboxylic acid precursor is a critical initial step. While various methods exist, a common route involves the Doebner condensation of 3,4-dichlorobenzaldehyde with malonic acid, followed by catalytic hydrogenation.

Protocol:

-

Doebner Condensation: In a round-bottom flask equipped with a reflux condenser, a mixture of 3,4-dichlorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (B92270) (2.0 eq) with a catalytic amount of piperidine (B6355638) is heated at reflux in a suitable solvent such as ethanol (B145695) for 4-6 hours. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the product, 3-(3,4-dichlorophenyl)acrylic acid. The solid is collected by filtration, washed with water, and dried.

-

Catalytic Hydrogenation: The resulting acrylic acid derivative (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate (B1210297) and subjected to hydrogenation in the presence of a catalyst, typically 10% Palladium on carbon (Pd/C), under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford 3-(3,4-dichlorophenyl)propanoic acid as a white solid.

Step 2: Intramolecular Friedel-Crafts Acylation to 3-(3,4-Dichlorophenyl)-1-indanone

This key cyclization step forms the indanone ring system. Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed for this transformation.

Protocol:

-

To a mechanically stirred flask containing polyphosphoric acid (10 parts by weight relative to the carboxylic acid), 3-(3,4-dichlorophenyl)propanoic acid (1.0 eq) is added portion-wise at a temperature of 60-70 °C.

-

The reaction mixture is then heated to 90-100 °C and maintained at this temperature for 2-4 hours, with reaction progress monitored by TLC.

-

Upon completion, the hot mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or recrystallization to yield 3-(3,4-dichlorophenyl)-1-indanone.

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Step 3: Stereoselective Reduction to cis-3-(3,4-Dichlorophenyl)-1-indanol

The stereochemistry of the final product is determined in this reduction step. Asymmetric transfer hydrogenation is an effective method to achieve the desired cis-isomer.

Protocol:

-

In a reaction vessel, 3-(3,4-dichlorophenyl)-1-indanone (1.0 eq) is dissolved in a suitable solvent such as methanol (B129727).

-

A chiral ruthenium catalyst, for example, (R,R)-Ts-DENEB, is added, followed by a hydrogen source like a formic acid/triethylamine (B128534) mixture.

-

The reaction is stirred at room temperature, and the progress is monitored by TLC. This process often results in a kinetic resolution, yielding the cis-indanol with high diastereoselectivity and enantioselectivity.

-

Upon completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated. The resulting diastereomeric mixture can be separated by column chromatography to isolate the pure cis-3-(3,4-dichlorophenyl)-1-indanol.

Step 4: Synthesis of cis-3-(3,4-Dichlorophenyl)-1-aminoindane

The hydroxyl group of the cis-indanol is converted to an amino group, typically via a two-step sequence involving mesylation and subsequent displacement with an azide, followed by reduction.

Protocol:

-

Mesylation: To a solution of cis-3-(3,4-dichlorophenyl)-1-indanol (1.0 eq) and triethylamine (1.5 eq) in a chlorinated solvent at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at this temperature for 1-2 hours.

-

Azide Displacement: Sodium azide (3.0 eq) is then added, and the reaction is warmed to room temperature and stirred until the mesylate is consumed.

-

Reduction: The resulting azide intermediate is then reduced to the primary amine. A common method is the use of lithium aluminum hydride (LiAlH4) in an ethereal solvent or catalytic hydrogenation with Pd/C.

-

After an appropriate workup, the crude cis-3-(3,4-dichlorophenyl)-1-aminoindane is purified.

Step 5: N-Methylation to cis-Indatraline

The primary amine is converted to the secondary methylamine (B109427) via reductive amination.

Protocol:

-

A mixture of cis-3-(3,4-dichlorophenyl)-1-aminoindane (1.0 eq), aqueous formaldehyde (B43269) (1.2 eq), and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) is stirred in a suitable solvent like methanol or acetonitrile (B52724) at room temperature.

-

The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated to give crude cis-indatraline.

Step 6: Formation of this compound

The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Protocol:

-

The purified cis-indatraline free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

The solution is cooled in an ice bath, and a solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation is complete.

-

The resulting white solid, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary based on reaction scale and optimization.

| Step | Reactant | Product | Typical Yield (%) |

| Intramolecular Friedel-Crafts Acylation | 3-(3,4-Dichlorophenyl)propanoic acid | 3-(3,4-Dichlorophenyl)-1-indanone | 75-90 |

| Stereoselective Reduction | 3-(3,4-Dichlorophenyl)-1-indanone | cis-3-(3,4-Dichlorophenyl)-1-indanol | 40-50 (isolated) |

| Amination Sequence | cis-3-(3,4-Dichlorophenyl)-1-indanol | cis-3-(3,4-Dichlorophenyl)-1-aminoindane | 60-75 (over 2 steps) |

| N-Methylation | cis-3-(3,4-Dichlorophenyl)-1-aminoindane | cis-Indatraline | 80-95 |

| Hydrochloride Salt Formation | cis-Indatraline | This compound | >95 |

Characterization Data

Final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

| Compound | Technique | Expected Data |

| 3-(3,4-Dichlorophenyl)-1-indanone | ¹H NMR, ¹³C NMR, MS | Signals corresponding to the aromatic protons of the dichlorophenyl and indanone moieties, the methylene (B1212753) protons of the five-membered ring, and the carbonyl carbon. Molecular ion peak consistent with the expected mass. |

| cis-3-(3,4-Dichlorophenyl)-1-indanol | ¹H NMR, ¹³C NMR, MS | Appearance of a signal for the hydroxyl proton and a shift in the signals for the protons on the five-membered ring, with coupling constants indicative of the cis stereochemistry. |

| This compound | ¹H NMR, ¹³C NMR, MS, Elemental Analysis | Signals confirming the presence of the N-methyl group and the indane core. Mass spectrometry data and elemental analysis should be consistent with the molecular formula of the hydrochloride salt. |

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, emphasizing the strategic use of a Friedel-Crafts acylation. Researchers are advised to consult original literature and perform appropriate safety assessments before undertaking these procedures.

Methodological & Application

In Vitro Assays for cis-Indatraline Hydrochloride Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Indatraline hydrochloride is a potent, non-selective monoamine reuptake inhibitor that targets the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[1] Its ability to modulate the levels of these key neurotransmitters in the synaptic cleft makes it a compound of significant interest for research in neuropsychiatric disorders.[2][3] These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological activity of this compound, including neurotransmitter reuptake assays, radioligand binding assays, and cell viability assays.

Data Presentation

The following tables summarize the quantitative data for this compound's activity at the monoamine transporters.

Table 1: Binding Affinity of this compound for Monoamine Transporters

| Transporter | Kᵢ (nM) | Source |

| Serotonin Transporter (SERT) | 0.42 | [1] |

| Dopamine Transporter (DAT) | 1.7 | [1] |

| Norepinephrine Transporter (NET) | 5.8 | [1] |

Table 2: Cytotoxicity of Indatraline (B1671863)

| Cell Type | Assay | IC₅₀ (µM) | Source |

| Smooth Muscle Cells | Proliferation Assay | 15 | [2] |

Experimental Protocols

Radiolabeled Neurotransmitter Reuptake Assay

This protocol is designed to determine the functional potency (IC₅₀) of this compound in inhibiting the reuptake of dopamine, serotonin, and norepinephrine into cells expressing the respective transporters.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing human DAT, SERT, or NET

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Poly-D-lysine coated 96-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

-

[³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine

-

This compound

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293 cells expressing DAT, SERT, or NET in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into poly-D-lysine coated 96-well plates at a density of 4 x 10⁴ to 8 x 10⁴ cells per well.

-

Incubate for 24-48 hours to allow for cell adherence and formation of a monolayer.

-

-

Assay Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in KRH buffer. The final DMSO concentration in the assay should be ≤ 0.1%.

-

Prepare a working solution of the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine) in KRH buffer. The final concentration should be at or near the Kₘ for the respective transporter.

-

-

Inhibition Assay:

-

Wash the cell monolayer twice with KRH buffer.

-

Add 50 µL of varying concentrations of this compound or vehicle control to the appropriate wells.

-

For determination of non-specific uptake, add a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

-

Pre-incubate the plate at room temperature for 10-20 minutes.

-

Initiate the uptake by adding 50 µL of the radiolabeled neurotransmitter working solution to each well.

-

Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells by adding 200 µL of 1% SDS or a suitable lysis buffer to each well.

-

-

Scintillation Counting:

-

Transfer the lysate from each well to a scintillation vial.

-

Add 4-5 mL of scintillation fluid to each vial.

-

Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (total uptake) after subtracting the non-specific uptake.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for DAT, SERT, and NET using a competitive binding assay with a known radioligand.

Materials:

-

Cell membranes prepared from cells expressing DAT, SERT, or NET

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET)

-

This compound

-

Glass fiber filters (e.g., Whatman GF/B or GF/C)

-

Filtration apparatus (cell harvester)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target transporter in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-